

Unveiling the Biological Potential of Methyl 3-ethoxybenzoate Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: Methyl 3-ethoxybenzoate

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The methyl benzoate scaffold is a versatile starting point for the development of novel therapeutic agents and specialized agrochemicals. Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer, insecticidal, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activities of various **Methyl 3-ethoxybenzoate** derivatives and structurally related analogs, supported by experimental data from peer-reviewed literature.

Comparative Biological Activity of Methyl Benzoate Derivatives

The following tables summarize the quantitative data on the biological activities of selected methyl benzoate derivatives.

Table 1: Anticancer Activity of Methyl 3-amido-benzoate Derivatives against Malate Dehydrogenase (MDH)

Compound ID	Derivative Structure	Target	Assay	IC50 (μM)	Reference
16c	Methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate	MDH1 / MDH2	Enzyme Inhibition Assay	1.2 (MDH1), 0.8 (MDH2)	[1]

Table 2: Insecticidal and Repellent Activity of Methyl Benzoate Analogs

Compound	Target Species	Activity Type	Assay	Quantitative Data	Reference
Methyl benzoate	Solenopsis invicta	Fumigant Toxicity	Fumigation Assay	LC50 = 0.75 μg/mL	[2]
Methyl 3-methoxybenzoate	Solenopsis invicta	Fumigant Toxicity	Fumigation Assay	LC50 = 0.61 μg/mL	[2]
Methyl 3-methylbenzoate	Solenopsis invicta	Fumigant Toxicity	Fumigation Assay	LC50 = 0.62 μg/mL	[2]
Methyl benzoate	Bemisia tabaci	Repellency	Choice Test	78.2% repellency at 2% (1h)	[3]
Methyl 2-methoxybenzoate	Cimex lectularius	Repellency	Longevity Assay	Significant repellency up to 21 days	[4]
Methyl 3-methoxybenzoate	Cimex lectularius	Repellency	Longevity Assay	Significant repellency up to 7 days	[4]

Table 3: Cytotoxicity of Methyl Benzoate and Related Esters

Compound	Cell Line	Assay	IC50	Reference
Methyl benzoate	HEK293	WST-1 Assay	> 5.5 mM	[5]
Methyl caffeate	Human Cancer Cell Lines (various)	Not specified	28.83 - 50.19 µg/mL	[6]
Ethyl caffeate	RAW 264.7	Not specified	Little to no cytotoxicity at ≤ 10 µg/mL	[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Malate Dehydrogenase (MDH) 2 Inhibition Assay.[7]

- Reagent Preparation: Prepare an assay buffer containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 0.1 mg/mL BSA. Prepare stock solutions of the test compounds in DMSO.
- Assay Procedure:
 - Add 2 µL of the test compound dilutions to the wells of a 96-well plate.
 - Add 88 µL of a solution containing recombinant human MDH2 enzyme in assay buffer to each well.
 - Incubate the plate at 37 °C for 15 minutes.
 - Initiate the enzymatic reaction by adding 10 µL of a solution containing NADH and oxaloacetic acid to each well (final concentrations of 200 µM each).
 - Monitor the decrease in absorbance at 340 nm for 10 minutes using a microplate reader.

- **Data Analysis:** Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Insecticidal Fumigation Toxicity Assay.[2]

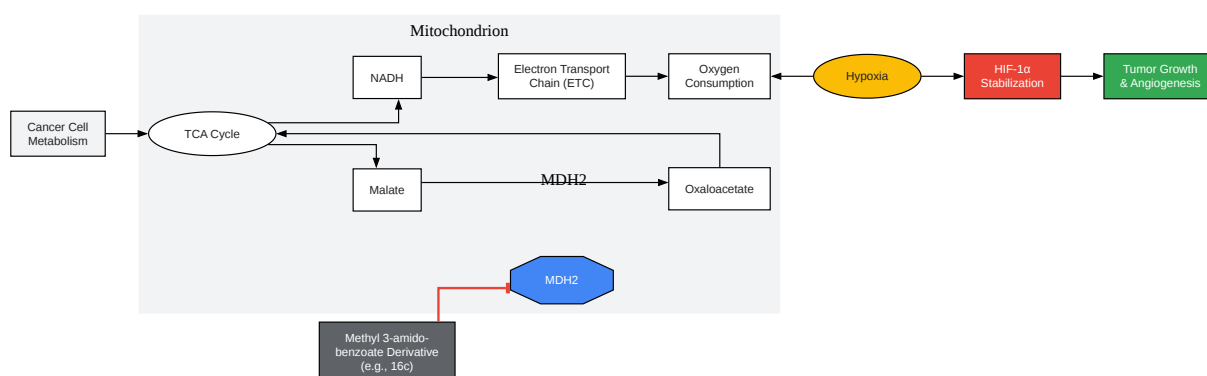
- **Test Arena:** Use 250-mL glass jars with a screw-on lid.
- **Compound Application:** Apply the test compound to a filter paper disc (2 cm diameter) and place it at the bottom of the jar.
- **Insect Exposure:** Introduce a known number of insects (e.g., 20 worker ants) into the jar and seal it.
- **Observation:** Record mortality at specified time intervals (e.g., 24 hours).
- **Data Analysis:** Calculate the LC₅₀ value using probit analysis.

Cytotoxicity WST-1 Assay.[5]

- **Cell Culture:** Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- **Cell Seeding:** Seed approximately 4×10^4 cells per well in a 96-well plate and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound dissolved in a suitable solvent (e.g., acetone with 1% Tween 20 to improve solubility). The final solvent concentration in the media should be kept low (e.g., 2% v/v).
- **Incubation:** Incubate the cells for 48 hours at 37 °C in a 5% CO₂ incubator.
- **WST-1 Assay:** Add WST-1 reagent to each well and incubate for a further 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Express cell viability as a percentage of the solvent-treated control and determine the concentration at which cell viability is significantly reduced.

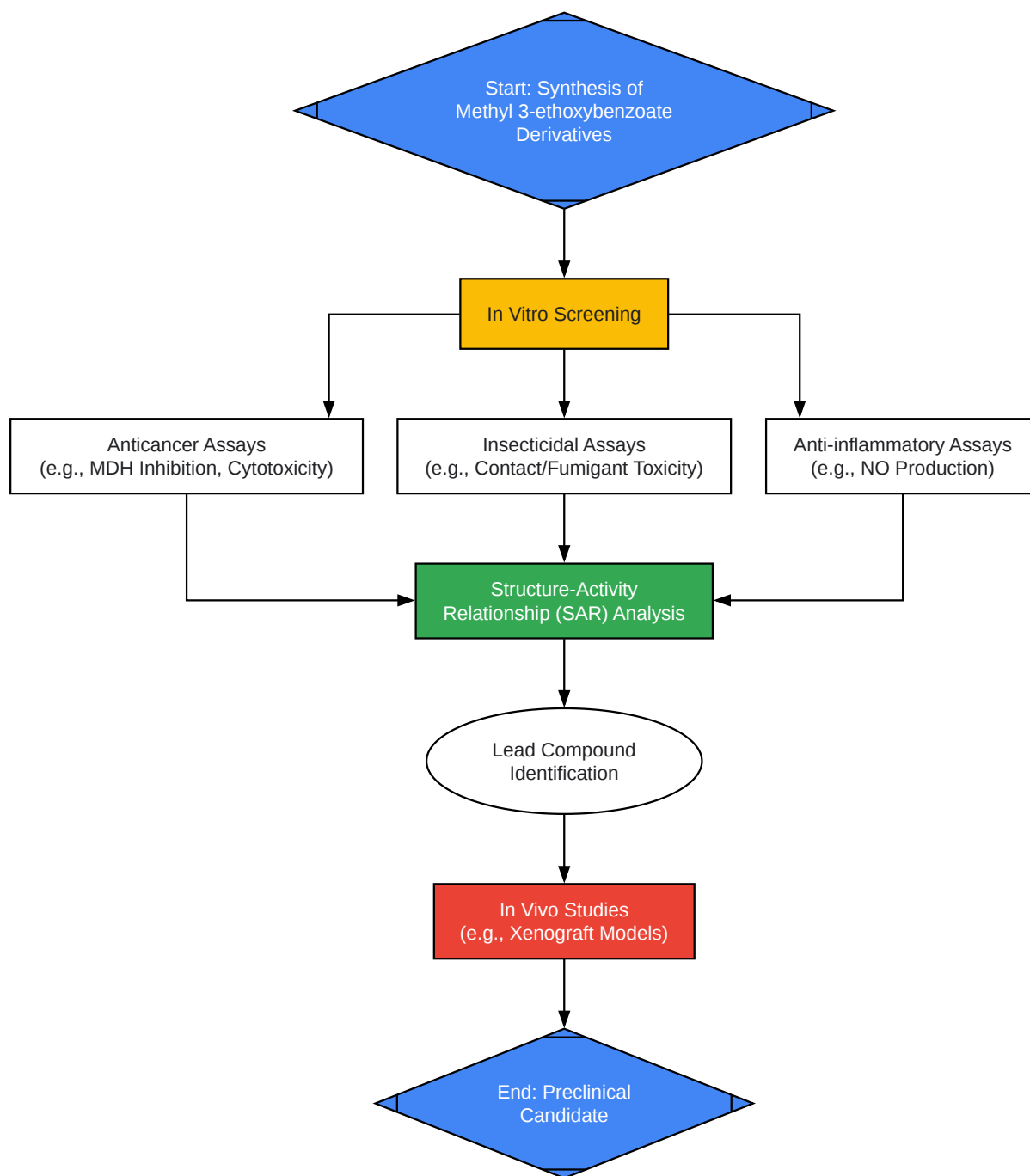
Visualizing Mechanisms and Workflows

The following diagrams illustrate key biological pathways and experimental processes related to the activity of **Methyl 3-ethoxybenzoate** derivatives.



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Caption: Mechanism of action for MDH2 inhibition by a methyl 3-amido-benzoate derivative.



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